Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a pyridazinone ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{3-[(2-methylphenyl)carbamoyl]-4-oxo-1,4-dihydropyridazin-1-yl}benzoate: Similar structure but with a different substituent on the pyridazinone ring.
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridazinone ring.
Uniqueness
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C24H27N5O3
- Molecular Weight : 433.5 g/mol
- IUPAC Name : this compound
This structure features a dihydropyridazine ring, which is known for its biological activity, particularly in anticancer and antimicrobial research.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro testing against various cancer cell lines has shown promising results:
The compound exhibited a greater potency compared to standard chemotherapeutic agents like doxorubicin, indicating its potential for further development in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, suggesting its utility as an antibiotic agent:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 | |
Escherichia coli | 15.62 |
These findings support the compound's role in treating infections and warrant further investigation into its mechanisms of action.
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key metabolic enzymes, which may contribute to its anticancer effects.
- Induction of Apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells, enhancing its therapeutic efficacy.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect against cellular damage and support overall health.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 4.363 µM over a 48-hour exposure period.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed notable inhibitory effects with MIC values of 31.25 µg/mL and 15.62 µg/mL respectively, suggesting its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H15N3O4/c1-26-19(25)13-7-9-14(10-8-13)20-18(24)17-16(23)11-12-22(21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,24) |
InChI Key |
UCPLWEMSUPYHCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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